Rapacuronium Bromide

Descripción

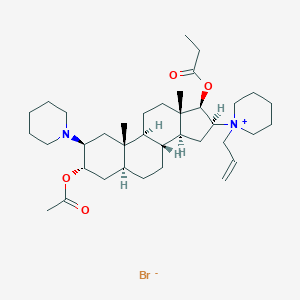

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H61N2O4.BrH/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2;/h6,27-33,35H,1,7-25H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQTUXZKLGXYIU-GWSNJHLMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H61BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048823 | |

| Record name | Rapacuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156137-99-4 | |

| Record name | Rapacuronium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156137-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rapacuronium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156137994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rapacuronium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 156137-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAPACURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65Q4QDG4KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rapacuronium Bromide: A Technical Guide to its Mechanism of Action at the Neuromuscular Junction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapacuronium (B1238877) bromide is a nondepolarizing neuromuscular blocking agent characterized by its rapid onset of action and short duration.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Rapacuronium bromide at the neuromuscular junction. The primary focus is its competitive antagonism at the nicotinic acetylcholine (B1216132) receptors (nAChRs). Additionally, this guide delves into the significant allosteric modulation of muscarinic acetylcholine receptors (mAChRs), which contributes to its unique side-effect profile, notably bronchospasm.[3] The document presents a compilation of quantitative pharmacodynamic data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Introduction

This compound is an aminosteroid (B1218566) neuromuscular blocking agent.[4][5] It was developed to provide a rapid onset of muscle relaxation for procedures such as tracheal intubation, with a duration of action shorter than other nondepolarizing agents available at the time. Its clinical use was, however, limited due to a notable incidence of bronchospasm. Understanding the dual receptor interaction of Rapacuronium is critical for the development of future neuromuscular blocking agents with improved safety profiles.

Primary Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor

The principal mechanism of action of this compound is the competitive antagonism of postsynaptic nicotinic acetylcholine receptors at the motor endplate. By binding to these receptors, Rapacuronium prevents acetylcholine from binding and subsequently depolarizing the muscle fiber, leading to muscle relaxation.

Neuromuscular Transmission Signaling Pathway

The process of neuromuscular transmission begins with the arrival of an action potential at the presynaptic nerve terminal, triggering the influx of Ca2+ and the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to nicotinic receptors on the muscle endplate, leading to depolarization and muscle contraction. Rapacuronium competitively inhibits this final step.

Figure 1: Neuromuscular Junction Signaling and Rapacuronium's Competitive Antagonism.

Secondary Mechanism of Action: Allosteric Modulation of Muscarinic Acetylcholine Receptors

A significant aspect of Rapacuronium's pharmacology is its interaction with muscarinic acetylcholine receptors, which is linked to its adverse effect profile, particularly bronchospasm. Rapacuronium acts as an allosteric modulator of mAChRs.

Interaction with M2 and M3 Muscarinic Receptors

Studies have shown that Rapacuronium has a higher affinity for M2 muscarinic receptors compared to M3 receptors. M2 receptors are located on presynaptic nerve terminals in the airways and their activation inhibits acetylcholine release. By antagonizing these presynaptic M2 autoreceptors, Rapacuronium can lead to an increased release of acetylcholine in the airways. This excess acetylcholine then acts on postsynaptic M3 receptors on airway smooth muscle, which mediate bronchoconstriction.

Furthermore, Rapacuronium has been shown to be a positive allosteric modulator at the M3 receptor, potentiating the bronchoconstrictive effect of acetylcholine.

Figure 2: Rapacuronium's Interaction with Muscarinic Receptors in the Airway.

Quantitative Data

Pharmacodynamic Parameters

The potency and time course of action of this compound have been evaluated in numerous clinical trials. The following tables summarize key pharmacodynamic parameters.

| Parameter | Value (Adults) | Anesthetic Conditions | Reference |

| ED50 | ~0.3 mg/kg | Opioid/nitrous oxide/oxygen | |

| ED95 | ~1.03 mg/kg | Opioid/nitrous oxide/oxygen | |

| Onset of Action (1.5 mg/kg) | ~90 seconds | General Anesthesia | |

| Clinical Duration (1.5 mg/kg) | ~15 minutes | General Anesthesia |

| Population | ED50 | Anesthetic Conditions | Reference |

| Pediatric (1-12 years) | 0.4 mg/kg | Halothane | |

| Infants (1 month - 1 year) | 0.3 mg/kg | Halothane |

Muscarinic Receptor Binding Affinity

| Receptor Subtype | IC50 (μM) | Reference |

| M2 | 5.10 ± 1.5 | |

| M3 | 77.9 ± 11 |

Experimental Protocols

In Vivo Assessment of Neuromuscular Blockade

A standard method for quantifying the effects of neuromuscular blocking agents in a clinical or preclinical setting involves monitoring the evoked muscle response to peripheral nerve stimulation.

Figure 3: Experimental Workflow for In Vivo Assessment of Neuromuscular Blockade.

Methodology:

-

Subject Preparation: The subject is anesthetized and appropriate physiological monitoring is established.

-

Nerve Stimulation: Stimulating electrodes are placed over a peripheral nerve, commonly the ulnar nerve at the wrist.

-

Response Measurement: The evoked mechanical or electrical response of the corresponding muscle (e.g., adductor pollicis) is measured. Train-of-four (TOF) stimulation is a common paradigm.

-

Baseline Measurement: A baseline response to stimulation is established before drug administration.

-

Drug Administration: this compound is administered intravenously.

-

Data Acquisition: The degree of neuromuscular blockade is quantified by the reduction in the evoked response from baseline. Key parameters measured include the onset of block, maximum block, and duration of action.

In Vitro Radioligand Binding Assay for Muscarinic Receptors

Competitive radioligand binding assays are employed to determine the binding affinity of a compound for a specific receptor subtype.

Methodology:

-

Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest (e.g., M2 or M3) are prepared.

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound exerts its primary neuromuscular blocking effect through competitive antagonism at the nicotinic acetylcholine receptors of the motor endplate. Its rapid onset and short duration of action are key pharmacodynamic features. However, its significant interaction with muscarinic acetylcholine receptors, particularly its antagonist activity at presynaptic M2 receptors and positive allosteric modulation of postsynaptic M3 receptors in the airways, provides a clear mechanistic basis for the observed adverse effect of bronchospasm. This dual-receptor activity underscores the importance of comprehensive receptor profiling in the development of new neuromuscular blocking agents to ensure both efficacy and safety.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mechanism for rapacuronium-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Rapacuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapacuronium bromide, known by the trade name Raplon, is a rapid-onset, short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Structurally, it is an aminosteroid (B1218566) derivative designed to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgical procedures.[1][2] This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic pathways for this compound. It includes tabulated quantitative data, detailed experimental protocols derived from patent literature, and visualizations of the synthetic and mechanistic pathways to serve as a valuable resource for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a synthetic aminosteroid with the chemical name 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)piperidinium bromide.[3] It possesses a steroidal backbone, a common feature among many neuromuscular blocking agents, which is modified with two piperidinyl groups. One of these piperidinyl groups is quaternized with an allyl group, contributing to its neuromuscular blocking activity.

The chemical formula of this compound is C₃₇H₆₁BrN₂O₄, and its molecular weight is 677.78 g/mol .

| Property | Value | Reference |

| Chemical Formula | C₃₇H₆₁BrN₂O₄ | |

| Molecular Weight | 677.78 g/mol | |

| CAS Number | 156137-99-4 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from an epiandrosterone (B191177) derivative. The general synthetic scheme involves the introduction of piperidinyl groups at the 2 and 16 positions of the steroid nucleus, followed by functional group manipulations at the 3 and 17 positions, and finally, quaternization of one of the piperidinyl nitrogen atoms. While specific patents, such as US Patent 5,418,226, outline the preparation, this guide provides a more detailed, step-by-step protocol synthesized from available chemical literature and patent information.

Synthetic Pathway

Experimental Protocols

Step 1: Synthesis of (2β,3α,5α,16β)-2,16-bis(1-piperidinyl)-androstan-3-ol-17-one

-

Materials: Epiandrosterone acetate (B1210297), piperidine (B6355638), potassium tert-butoxide, methanol (B129727), dichloromethane (B109758).

-

Procedure: A solution of epiandrosterone acetate in a suitable solvent like toluene (B28343) is reacted with an excess of piperidine in the presence of a strong base such as potassium tert-butoxide. The reaction mixture is heated to reflux for several hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield (2β,3α,5α,16β)-2,16-bis(1-piperidinyl)-androstan-3-ol-17-one.

Step 2: Acetylation of the 3-hydroxyl group

-

Materials: (2β,3α,5α,16β)-2,16-bis(1-piperidinyl)-androstan-3-ol-17-one, acetic anhydride (B1165640), pyridine (B92270), dichloromethane.

-

Procedure: The product from Step 1 is dissolved in a mixture of pyridine and dichloromethane. Acetic anhydride is added dropwise at 0 °C, and the reaction is stirred at room temperature overnight. The reaction mixture is then poured into ice water and extracted with dichloromethane. The combined organic layers are washed with dilute hydrochloric acid, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to give (2β,3α,5α,16β)-3-(acetyloxy)-2,16-bis(1-piperidinyl)-androstan-17-one.

Step 3: Reduction of the 17-keto group

-

Materials: (2β,3α,5α,16β)-3-(acetyloxy)-2,16-bis(1-piperidinyl)-androstan-17-one, sodium borohydride (B1222165), methanol.

-

Procedure: The ketone from Step 2 is dissolved in methanol and cooled to 0 °C. Sodium borohydride is added portion-wise, and the mixture is stirred for a few hours at room temperature. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to yield (2β,3α,5α,16β,17β)-3-(acetyloxy)-2,16-bis(1-piperidinyl)-androstan-17β-ol.

Step 4: Propionylation of the 17-hydroxyl group

-

Materials: (2β,3α,5α,16β,17β)-3-(acetyloxy)-2,16-bis(1-piperidinyl)-androstan-17β-ol, propionic anhydride, pyridine, dichloromethane.

-

Procedure: Similar to the acetylation in Step 2, the alcohol from Step 3 is reacted with propionic anhydride in a mixture of pyridine and dichloromethane to yield (2β,3α,5α,16β,17β)-3-(acetyloxy)-17-(1-oxopropoxy)-2,16-bis(1-piperidinyl)androstane.

Step 5: Quaternization with Allyl Bromide

-

Materials: (2β,3α,5α,16β,17β)-3-(acetyloxy)-17-(1-oxopropoxy)-2,16-bis(1-piperidinyl)androstane, allyl bromide, acetonitrile (B52724).

-

Procedure: The tertiary amine from Step 4 is dissolved in acetonitrile, and an excess of allyl bromide is added. The mixture is stirred at room temperature for 24-48 hours. The precipitated product, this compound, is collected by filtration, washed with cold acetonitrile and diethyl ether, and then dried under vacuum. Further purification can be achieved by recrystallization.

Spectroscopic and Quantitative Data

Expected Spectroscopic Data

| Technique | Key Expected Features |

| ¹H NMR | Signals for the steroid backbone protons, two piperidinyl groups, an acetyl group (singlet around 2.0 ppm), a propionyl group (triplet and quartet), and an allyl group (multiplets for vinyl and methylene (B1212753) protons). |

| ¹³C NMR | Resonances for the 37 carbon atoms, including those of the steroid nucleus, piperidinyl rings, acetyl, propionyl, and allyl groups. Carbonyl carbons of the ester groups are expected in the 170-180 ppm region. |

| FTIR (cm⁻¹) | Characteristic C=O stretching vibrations for the ester groups (around 1730-1740 cm⁻¹), C-O stretching bands, and C-N stretching bands. |

| Mass Spec. | The molecular ion peak [M-Br]⁺ is expected. Fragmentation patterns would likely involve cleavage of the ester and piperidinyl side chains. |

Pharmacological Data

| Parameter | Value | Species | Reference |

| ED₅₀ | ~0.3 mg/kg | Human (adult) | |

| Onset of Action | ~90 seconds (mean) | Human (adult) | |

| Clinical Duration | ~15 minutes (mean) | Human (adult) |

Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the postsynaptic membrane, thus inhibiting muscle contraction.

Experimental Workflow for Pharmacological Characterization

The determination of the neuromuscular blocking potency (e.g., ED₅₀) of compounds like this compound typically involves in vivo studies in animal models or clinical trials in humans.

Detailed Protocol for ED₅₀ Determination

-

Subject Preparation: Anesthetize the subject (animal or human) and ensure adequate ventilation, often via endotracheal intubation.

-

Nerve Stimulation: Place stimulating electrodes over a peripheral nerve, such as the ulnar nerve at the wrist.

-

Muscle Response Measurement: Attach a force transducer to the corresponding muscle (e.g., the adductor pollicis of the thumb) to measure the evoked twitch response.

-

Baseline Measurement: Deliver supramaximal nerve stimuli (e.g., train-of-four stimulation) and record the baseline twitch height.

-

Drug Administration: Administer a single intravenous bolus dose of this compound.

-

Recording of Neuromuscular Blockade: Continue nerve stimulation and record the decrease in twitch height over time. The maximum depression of the first twitch (T1) is determined.

-

Dose-Response Analysis: Repeat the procedure with different doses in a cohort of subjects. Plot the log of the dose versus the percentage of T1 depression. Fit the data to a sigmoid dose-response curve to calculate the ED₅₀ (the dose required to produce a 50% reduction in T1 twitch height).

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The multi-step synthesis, while complex, follows established principles of steroid chemistry. The pharmacological data and mechanism of action highlight its role as a potent, rapid, and short-acting neuromuscular blocking agent. The provided experimental workflows offer a foundational understanding of the methods used to characterize such compounds. It is important to note that this compound was withdrawn from the market due to concerns about bronchospasm. Nevertheless, the study of its chemistry and pharmacology remains valuable for the development of safer and more effective neuromuscular blocking agents.

References

Rapacuronium Bromide: A Technical Guide on a Nondepolarizing Neuromuscular Blocking Agent

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rapacuronium (B1238877) Bromide, a nondepolarizing neuromuscular blocking agent. The document details its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical applications, and the significant adverse effects that led to its market withdrawal. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and evaluation of neuromuscular blocking agents.

Introduction

Rapacuronium Bromide (formerly known as Raplon®) is an aminosteroid (B1218566) nondepolarizing neuromuscular blocking agent (NMBA) that was developed to provide a rapid onset and short duration of action, similar to the depolarizing agent succinylcholine, but without its associated adverse effects.[1][2] It was designed to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures.[3] Despite its promising pharmacodynamic profile, this compound was voluntarily withdrawn from the market due to a significant risk of fatal bronchospasm.[3][4] This guide will delve into the scientific and clinical data that defined both its potential and its ultimate failure.

Mechanism of Action

This compound acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the motor endplate of the neuromuscular junction. By competing with the endogenous neurotransmitter acetylcholine (ACh), it prevents the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction. This mechanism is characteristic of all nondepolarizing neuromuscular blocking agents. The rapid equilibration between the plasma and the site of effect is the primary reason for its unusually rapid onset of action.

dot

Pharmacokinetics

This compound exhibits a rapid clearance compared to many other NMBAs. It is metabolized via hydrolysis of the acetyloxy-ester bond at the 3-position to form an active metabolite, 3-hydroxy rapacuronium. This metabolite is at least as potent as the parent compound and is eliminated more slowly.

Data Presentation: Pharmacokinetic Parameters

| Parameter | Adult | Geriatric (≥65 years) | Pediatric (1-12 years) | Infants (1 month - <1 year) | Renal Impairment | Hepatic Insufficiency |

| Clearance (L/h/kg) | ~0.45 (range: 0.26-0.67) | Marginally declined | Reduced | N/A | Reduced by ~30% | Not markedly different |

| Volume of Distribution (Vdss, L/kg) | ~0.3 | N/A | N/A | N/A | N/A | N/A |

| Active Metabolite (3-hydroxy) | Yes, potent and slowly eliminated | Yes | Yes | Yes | Highly cumulative | N/A |

Pharmacodynamics

Rapacuronium was noted for its rapid onset of action and short to medium duration, which was dose-dependent. Its potency is lower than many other nondepolarizing NMBAs.

Data Presentation: Pharmacodynamic Parameters

| Parameter | Adult | Geriatric (≥65 years) | Pediatric (1-12 years) | Infants (1 month - <1 year) |

| ED50 (mg/kg) | ~0.3 | ~0.3 | 0.4 | 0.3 |

| ED95 (mg/kg) | N/A | N/A | N/A | N/A |

| Onset of Action (1.5 mg/kg dose) | ~90 seconds (range: 35-219) | Similar to adults | Similar to adults | Similar to adults |

| Clinical Duration (1.5 mg/kg dose) | ~15 minutes (range: 6-30) | Similar to adults | Similar to adults | Similar to adults |

Clinical Use

The primary intended clinical application for this compound was to facilitate rapid sequence intubation, providing an alternative to succinylcholine. Clinical trials demonstrated that at a dose of 1.5 mg/kg, it produced clinically acceptable intubating conditions at approximately 60 seconds. Repeat dosing was possible for maintenance of neuromuscular blockade during surgical procedures.

Adverse Effects and Market Withdrawal

The most significant and ultimately career-ending adverse effect of this compound was the incidence of bronchospasm, which could be severe and, in some cases, fatal. The risk of bronchospasm was found to be dose-related and was a key factor in its withdrawal from the market in 2001. Other reported adverse effects included tachycardia and hypotension. A study in pediatric patients found that those with a prior history of reactive airway disease and those undergoing rapid sequence induction were at a significantly higher risk of developing bronchospasm.

dot

Experimental Protocols

The evaluation of this compound in clinical trials involved standardized methodologies to assess its efficacy and safety. Below are detailed descriptions of key experimental protocols.

Determination of Potency (ED95)

The effective dose required to produce 95% suppression of the first twitch (T1) of the train-of-four (TOF) response (ED95) is a measure of the potency of a neuromuscular blocking agent.

Methodology:

-

Patient Selection: A cohort of consenting adult patients (ASA physical status I or II) scheduled for elective surgery is recruited.

-

Anesthesia: A standardized anesthetic regimen is administered, typically involving an intravenous induction agent (e.g., propofol) and maintenance with an inhaled anesthetic (e.g., sevoflurane) and an opioid (e.g., fentanyl).

-

Neuromuscular Monitoring: The ulnar nerve is stimulated at the wrist using a peripheral nerve stimulator. The evoked response of the adductor pollicis muscle is measured using a force transducer (mechanomyography) or an accelerometer (acceleromyography).

-

Baseline Measurement: A baseline single twitch height is established before the administration of the neuromuscular blocking agent.

-

Dose Administration: Incremental doses of this compound are administered intravenously to different groups of patients.

-

Data Analysis: The maximum depression of the twitch height is recorded for each dose. A dose-response curve is then constructed by plotting the percentage of twitch depression against the logarithm of the dose. The ED95 is then calculated from this curve using probit analysis or logistic regression.

Assessment of Neuromuscular Blockade using Train-of-Four (TOF) Monitoring

TOF monitoring is a standard method for assessing the degree of neuromuscular blockade during anesthesia.

Methodology:

-

Electrode Placement: Two electrodes are placed over the ulnar nerve on the volar aspect of the wrist.

-

Stimulation: A peripheral nerve stimulator delivers four supramaximal electrical stimuli in a two-second period (2 Hz).

-

Observation: The number of evoked muscle twitches of the adductor pollicis muscle is observed. The ratio of the amplitude of the fourth twitch to the first twitch (TOF ratio) is a key indicator of recovery from neuromuscular blockade.

-

Interpretation:

-

Four twitches: Minimal to no blockade.

-

Three twitches: Moderate blockade.

-

Two twitches: Deep blockade.

-

One twitch: Profound blockade.

-

No twitches: Complete blockade.

-

A TOF ratio of >0.9 is generally considered indicative of adequate recovery of neuromuscular function.

-

Evaluation of Intubating Conditions

The quality of tracheal intubating conditions is a critical measure of the clinical utility of a rapid-onset neuromuscular blocking agent.

Methodology:

-

Patient Preparation: Patients are anesthetized according to a standardized protocol.

-

Drug Administration: A predetermined intubating dose of this compound (e.g., 1.5 mg/kg) is administered as a rapid intravenous bolus.

-

Laryngoscopy and Intubation: At a specified time point after drug administration (e.g., 60 seconds), an experienced anesthesiologist performs laryngoscopy and tracheal intubation.

-

Scoring: The intubating conditions are assessed by a blinded observer using a standardized scoring system (e.g., the Viby-Mogensen scale). This scale typically evaluates factors such as ease of laryngoscopy, position of the vocal cords, and patient response to intubation (e.g., coughing or movement).

-

Data Collection: The scores for each component are recorded and an overall assessment of intubating conditions (e.g., excellent, good, poor) is made.

dot

Conclusion

This compound represented a significant attempt to develop a nondepolarizing neuromuscular blocking agent with the rapid onset and short duration of succinylcholine, thereby filling a perceived gap in clinical practice. While its pharmacodynamic profile was indeed promising, the unacceptable risk of severe bronchospasm highlighted the critical importance of a thorough safety evaluation in diverse patient populations during drug development. The story of this compound serves as a crucial case study for researchers and drug development professionals, emphasizing that a favorable pharmacokinetic and pharmacodynamic profile does not guarantee clinical success and that unforeseen adverse effects can derail an otherwise promising compound. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for the continued development of safer and more effective neuromuscular blocking agents.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Rapacuronium and the risk of bronchospasm in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Rapacuronium Bromide (Org-9487): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapacuronium (B1238877) bromide (Org-9487) was a short-acting, non-depolarizing aminosteroid (B1218566) neuromuscular blocking agent developed by Organon Teknika.[1] Heralded as a potential replacement for succinylcholine, it offered a rapid onset of action for tracheal intubation.[2][3] However, its journey from a promising surgical tool to a withdrawn drug was swift, primarily due to an unforeseen and severe adverse effect: fatal bronchospasm.[3][4] This technical guide provides an in-depth analysis of the discovery, development, mechanism of action, and eventual market withdrawal of rapacuronium bromide. It serves as a case study for drug development professionals, highlighting the critical importance of understanding a compound's full pharmacological profile.

Discovery and Development Rationale

The quest for an ideal neuromuscular blocking agent has been a long-standing endeavor in anesthesiology. The primary goal was to develop a non-depolarizing agent with the rapid onset and short duration of the depolarizing agent succinylcholine, but without its associated side effects such as muscle fasciculations, hyperkalemia, and prolonged paralysis in patients with pseudocholinesterase deficiency.

This compound, a 16-N-allyl, 17-beta-propionate analog of vecuronium, emerged from a focused drug discovery program aimed at achieving this goal. The molecular modifications were intended to produce a compound with low potency, which was hypothesized to correlate with a more rapid onset of action.

Drug Development Workflow

The development of rapacuronium followed a conventional pharmaceutical pipeline, from preclinical evaluation to multi-phase clinical trials.

References

- 1. This compound (Organon Teknika) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

An In-Depth Technical Guide to the Physicochemical Properties of Research-Grade Rapacuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of research-grade rapacuronium (B1238877) bromide. The information presented herein is intended to support research and development activities by providing essential data on the compound's identity, purity, solubility, stability, and other key characteristics. Methodologies for the determination of these properties are also detailed to assist in the replication and validation of these findings.

Chemical Identity and Physical Properties

Rapacuronium bromide is a synthetic aminosteroid (B1218566) that acts as a non-depolarizing neuromuscular blocking agent.[1] It was formerly marketed under the brand name Raplon.[2] The fundamental chemical and physical properties of research-grade this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)piperidinium bromide | [3] |

| Synonyms | Org 9487, Raplon | [2][4] |

| Chemical Formula | C₃₇H₆₁BrN₂O₄ | |

| Molecular Weight | 677.78 g/mol | |

| CAS Number | 156137-99-4 | |

| Appearance | Crystals from diethyl ether-acetone; Solid; Light yellow to yellow | |

| Melting Point | 184 °C | |

| Optical Rotation | [α]²⁰D -12.7° (c = 1.01 in CHCl₃) |

Solubility and Partitioning Behavior

The solubility of this compound is a critical parameter for its formulation and in vitro handling. While highly soluble in some organic solvents, its aqueous solubility is predicted to be low. For intravenous administration, it was supplied as a lyophilized cake to be reconstituted.

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Reference(s) |

| Solubility in DMSO | ≥ 125 mg/mL (184.42 mM) | |

| Predicted Water Solubility | 1.82e-05 mg/mL (ALOGPS) | |

| Predicted logP | 3.45 (ALOGPS), 2.32 (Chemaxon) | |

| Predicted pKa (Strongest Basic) | 9.65 (Chemaxon) |

Stability and Degradation

This compound is susceptible to hydrolysis, which is a key aspect of its metabolism. This degradation can also occur in vitro and is important to consider for solution stability.

Table 3: Stability Characteristics of this compound

| Property | Description | Reference(s) |

| Hydrolysis | Undergoes hydrolysis of the acetyloxy-ester bond at the 3-position to form the 3-hydroxy metabolite. This can occur at physiological pH and temperature and may be catalyzed by esterases. | |

| Metabolism | The cytochrome P450 enzyme system is not involved in its metabolism. | |

| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). |

Binding Characteristics

The interaction of this compound with plasma proteins can influence its distribution and availability at the target site.

Table 4: Protein Binding of this compound

| Property | Value | Reference(s) |

| Plasma Protein Binding | Variable, 50% to 88%. This variability is partly due to hydrolysis to its 3-hydroxy metabolite. |

Experimental Protocols

The following are representative methodologies for determining the key physicochemical properties of aminosteroid compounds like this compound.

Melting Point Determination (Capillary Method)

This protocol is based on the U.S. Pharmacopeia (USP) general chapter <741>.

-

Sample Preparation: The this compound sample is finely powdered and dried in a vacuum desiccator over a suitable desiccant for at least 16 hours.

-

Capillary Loading: A capillary tube (one end sealed) is charged with the dried powder to form a compact column of 2.5-3.5 mm in height.

-

Measurement: The loaded capillary is placed in a melting point apparatus. The temperature is raised until it is about 30°C below the expected melting point. The heating rate is then adjusted to 1-2°C per minute.

-

Data Recording: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining equilibrium solubility.

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., purified water, buffer of a specific pH) in a sealed container.

-

Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve is used for quantification.

pKa Determination (Potentiometric Titration)

This method is suitable for determining the pKa of ionizable compounds, including quaternary ammonium (B1175870) compounds.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if aqueous solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve.

Stability Assessment (HPLC Method)

A stability-indicating HPLC method can be used to monitor the degradation of this compound over time.

-

Solution Preparation: Solutions of this compound are prepared in the desired solvent and stored under specific conditions (e.g., different temperatures, pH values).

-

Chromatographic System: A reversed-phase HPLC system with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and a buffer) is used. Detection is typically performed using a UV detector at an appropriate wavelength.

-

Analysis: Aliquots of the stored solutions are injected into the HPLC system at various time points.

-

Data Evaluation: The peak area of the intact this compound is monitored over time. The appearance and increase of degradation product peaks (such as the 3-hydroxy metabolite) are also tracked to understand the degradation pathway.

Signaling Pathways and Mechanism of Action

Neuromuscular Junction Blockade

The primary mechanism of action of this compound is as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) located on the motor end plate of the neuromuscular junction. By competing with acetylcholine (ACh), it prevents the depolarization of the muscle fiber membrane, thereby inhibiting muscle contraction.

Figure 1. Competitive antagonism of this compound at the neuromuscular junction.

Allosteric Modulation of Muscarinic Receptors

In addition to its effects at the neuromuscular junction, this compound acts as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs). It has a higher affinity for M2 receptors compared to M3 receptors. Its interaction with M3 receptors can lead to positive cooperativity, potentiating acetylcholine-induced responses, which has been linked to adverse effects such as bronchospasm.

Figure 2. Allosteric modulation of M2 and M3 muscarinic receptors by this compound.

References

The Core Pharmacology of ORG-9488: A Technical Guide to the Active Metabolite of Rapacuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapacuronium (B1238877) bromide, a rapid-onset, short-acting neuromuscular blocking agent, undergoes in vivo hydrolysis to its active metabolite, 3-desacetyl rapacuronium, also known as ORG-9488. This metabolite significantly contributes to the pharmacological profile of the parent drug, exhibiting greater potency and a slower onset of action. This technical guide provides a comprehensive overview of the core pharmacology of ORG-9488, including its pharmacokinetics, pharmacodynamics, and mechanism of action. Quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Visual diagrams of the metabolic pathway and mechanism of action are provided to facilitate understanding. This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and the study of neuromuscular blocking agents.

Introduction

Rapacuronium bromide (formerly ORG 9487) was developed as a nondepolarizing neuromuscular blocking agent with a rapid onset and short duration of action, positioning it as a potential alternative to succinylcholine.[1][2][3] A key aspect of its pharmacology is its metabolic conversion to the 3-desacetyl metabolite, ORG-9488.[4][5] This active metabolite possesses significant neuromuscular blocking activity and a distinct pharmacokinetic and pharmacodynamic profile compared to the parent compound. Understanding the properties of ORG-9488 is crucial for a complete comprehension of the clinical effects of rapacuronium, particularly in scenarios of prolonged administration or in specific patient populations.

Metabolism of Rapacuronium to ORG-9488

This compound is metabolized via hydrolysis of the acetyloxy-ester bond at the 3-position of its steroid nucleus, yielding the 3-hydroxy metabolite, ORG-9488. This hydrolysis can occur spontaneously at physiological pH and temperature and may also be catalyzed by nonspecific esterases. The cytochrome P450 enzyme system does not appear to be involved in this metabolic pathway.

Pharmacokinetics

The pharmacokinetic profiles of both rapacuronium and its metabolite ORG-9488 have been characterized in various studies. Following administration of rapacuronium, plasma concentrations of ORG-9488 are generally lower than the parent compound, especially after a single bolus dose. However, the slower clearance of ORG-9488 can lead to its accumulation with repeated dosing or infusions, particularly in patients with renal impairment.

Table 1: Pharmacokinetic Parameters of Rapacuronium and ORG-9488

| Parameter | Rapacuronium | ORG-9488 | Reference |

| Plasma Clearance | 6.56 mL/kg/min | 1.06 - 1.28 mL/kg/min | |

| 7.03 mL/kg/min | - | ||

| 7.25 mL/kg/min | 13.5 mL/kg/min | ||

| Volume of Distribution at Steady State (Vdss) | 292 mL/kg | - | |

| Rapid Distribution Half-life | 4.56 min | - | |

| Slow Distribution Half-life | 27.8 min | - | |

| Urinary Excretion Fraction | 6.2% | 51.9% - 53.5% |

Pharmacodynamics

ORG-9488 is a potent neuromuscular blocking agent, with some studies suggesting it is at least as potent, or even more potent, than rapacuronium. However, it exhibits a slower onset of action. The neuromuscular block induced by ORG-9488 is reversible with acetylcholinesterase inhibitors like neostigmine.

Table 2: Pharmacodynamic Parameters of Rapacuronium and ORG-9488

| Parameter | Rapacuronium | ORG-9488 | Reference |

| ED90 (mg/kg) | 1.03 | 0.46 | |

| EC50 (mcg/mL) | 4.44 | 2.06 | |

| keo (1/minute) | 0.44 | 0.10 | |

| γ | 2.97 | 4.83 | |

| Onset Time (at equipotent doses) | Rapid | Slower |

ED90: Dose required to produce 90% suppression of the first twitch of the train-of-four. EC50: Plasma concentration required to produce 50% of the maximum effect. keo: Rate constant for drug transfer between plasma and the effect site. γ: Steepness of the concentration-response curve.

Mechanism of Action at the Neuromuscular Junction

Like other nondepolarizing neuromuscular blocking agents, ORG-9488 acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By blocking the binding of acetylcholine, it prevents depolarization of the motor endplate and subsequent muscle contraction.

Studies have investigated the potency of ORG-9488 at recombinant muscle-type nAChRs. The potencies of rapacuronium and ORG-9488 were found to be statistically similar at both fetal and adult muscle-type nAChRs.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, step-by-step protocols are often proprietary or detailed within primary research articles, the following outlines the general methodologies employed in the study of ORG-9488.

Pharmacokinetic Analysis

-

Study Design: Typically involves the administration of rapacuronium to human volunteers or patients, followed by serial blood sampling.

-

Sample Analysis: Plasma concentrations of rapacuronium and ORG-9488 are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography.

-

Modeling: Pharmacokinetic parameters are often estimated using a population-based approach with mixed-effects modeling software (e.g., NONMEM). This allows for the characterization of inter-individual variability in pharmacokinetic parameters.

Pharmacodynamic Assessment

-

Neuromuscular Monitoring: The neuromuscular blocking effects are quantified by measuring the evoked muscle response to nerve stimulation.

-

Stimulation: The ulnar nerve is stimulated with a train-of-four (TOF) pattern at supramaximal intensity.

-

Measurement: The evoked twitch response of the adductor pollicis muscle is measured using mechanomyography (MMG) or electromyography (EMG).

-

-

Data Analysis: The degree of neuromuscular block is expressed as a percentage of the baseline twitch height. Pharmacodynamic parameters are then calculated by relating the plasma concentrations of the drug to the observed neuromuscular effect.

In Vitro Receptor Binding and Function Assays

-

Receptor Expression: Human fetal or adult muscle-type nAChR subunits are expressed in a suitable system, such as Xenopus laevis oocytes.

-

Electrophysiology: A whole-cell two-electrode voltage clamp technique is used to record the currents activated by acetylcholine (ACh) in the presence and absence of varying concentrations of ORG-9488.

-

Data Analysis: The inhibition of ACh-activated currents by ORG-9488 is measured to determine its potency (IC50) at the nAChR.

Clinical Implications

The presence of an active metabolite with a distinct pharmacological profile has important clinical implications. The accumulation of ORG-9488, particularly with prolonged use of rapacuronium or in patients with impaired renal function, can lead to a prolonged duration of neuromuscular blockade. This underscores the importance of neuromuscular monitoring in such clinical scenarios. The slower onset of ORG-9488 means its contribution to the initial rapid onset of neuromuscular block after a bolus of rapacuronium is minimal.

Conclusion

ORG-9488 is a clinically significant active metabolite of this compound. Its greater potency and slower elimination compared to the parent compound contribute to the overall pharmacological effect of rapacuronium, especially with repeated administration. A thorough understanding of the pharmacokinetics and pharmacodynamics of ORG-9488 is essential for the safe and effective use of rapacuronium and for the development of future neuromuscular blocking agents. This technical guide provides a consolidated resource of the current knowledge on this important metabolite.

References

- 1. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a review of its use in anaesthetic practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

Off-Target Pharmacology of Rapacuronium Bromide: An In-depth Technical Guide on Muscarinic Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rapacuronium (B1238877) bromide, a non-depolarizing neuromuscular blocking agent, was withdrawn from the market due to a high incidence of bronchospasm.[1][2][3] Subsequent research has revealed that this adverse effect is linked to its off-target interactions with muscarinic acetylcholine (B1216132) receptors (mAChRs). This technical guide provides a comprehensive overview of the complex pharmacology of rapacuronium at the five human muscarinic receptor subtypes (M1-M5). It details the quantitative binding and functional data, outlines the experimental protocols used for their determination, and visually represents the key signaling pathways and experimental workflows. Understanding these off-target effects is crucial for the development of safer neuromuscular blocking agents.

Introduction to Rapacuronium Bromide and Muscarinic Receptors

This compound is a steroid-based, monoquaternary neuromuscular blocking agent designed for rapid onset and short duration of action.[4][5] While its primary target is the nicotinic acetylcholine receptor at the neuromuscular junction, it exhibits significant interactions with muscarinic receptors, which are G-protein coupled receptors (GPCRs) widely distributed throughout the body. Muscarinic receptors are critical in mediating a vast array of physiological functions, including airway smooth muscle contraction, heart rate regulation, and glandular secretions.

The five muscarinic receptor subtypes are broadly classified based on their G-protein coupling:

-

M1, M3, M5 (Gq/11-coupled): Activation of these receptors typically leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

-

M2, M4 (Gi/o-coupled): Activation of these receptors generally inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and can also directly modulate ion channels through the βγ subunits of the G-protein.

Quantitative Pharmacology of Rapacuronium at Muscarinic Receptors

The interaction of rapacuronium with muscarinic receptors is complex, exhibiting subtype selectivity and allosteric modulatory effects. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Binding Affinities of Rapacuronium at Muscarinic Receptor Subtypes

| Receptor Subtype | Radioligand | Assay Type | Rapacuronium IC50 (μM) | Reference |

| M2 | [3H]-QNB | Competitive Binding | 5.10 ± 1.5 | |

| M3 | [3H]-QNB | Competitive Binding | 77.9 ± 11 | |

| All Subtypes | [3H]ACh | Equilibrium Binding | 2.7 - 17 |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. [3H]-QNB: Tritiated quinuclidinyl benzilate, a non-selective muscarinic antagonist radioligand. [3H]ACh: Tritiated acetylcholine, the endogenous agonist radioligand.

Table 2: Functional Activity of Rapacuronium at Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | Rapacuronium Effect | Rapacuronium EC50 (μM) | Effect on ACh Potency (at 0.1-1 μM Rapacuronium) | Reference |

| M1 | [35S]GTPγS Binding | Inverse Agonist | - | Increased | |

| M2 | [35S]GTPγS Binding | Inverse Agonist | 28 | Decreased | |

| M3 | [35S]GTPγS Binding | Inverse Agonist | 76 | Increased | |

| M4 | [35S]GTPγS Binding | Inverse Agonist | - | Decreased | |

| M5 | [35S]GTPγS Binding | Inverse Agonist | - | Increased |

EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. [35S]GTPγS Binding: A functional assay that measures the activation of G-proteins. Inverse Agonist: A drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist. ACh: Acetylcholine, the endogenous agonist.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of rapacuronium with muscarinic receptors.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

Objective: To determine the binding affinity (IC50) of this compound for muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells expressing a single subtype of human muscarinic receptor (e.g., CHO or HEK293 cells).

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-quinuclidinyl benzilate ([3H]QNB)).

-

Unlabeled competitor (this compound).

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled competitor (rapacuronium) are incubated with the receptor-containing membranes in the assay buffer.

-

Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of rapacuronium.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

Objective: To determine the functional effect (inverse agonism, allosteric modulation) of rapacuronium on muscarinic receptor-mediated G-protein activation.

Materials:

-

Membrane preparations from cells expressing a single subtype of human muscarinic receptor.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP.

-

Agonist (e.g., acetylcholine).

-

Test compound (this compound).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.

-

Incubation: The membranes are then incubated with [35S]GTPγS, the test compound (rapacuronium), and in some experiments, a stimulating agonist (acetylcholine).

-

G-protein Activation: Upon receptor activation (or inverse agonism), the Gα subunit releases GDP and binds [35S]GTPγS.

-

Termination and Separation: The reaction is terminated, and the [35S]GTPγS-bound G-proteins are separated from the unbound [35S]GTPγS by rapid vacuum filtration.

-

Quantification: The amount of radioactivity on the filters is measured by scintillation counting.

-

Data Analysis: The data are analyzed to determine the EC50 and Emax values for rapacuronium's effect on basal and agonist-stimulated G-protein activation.

Workflow Diagram:

Caption: Workflow for a [35S]GTPγS binding functional assay.

Signaling Pathways and Allosteric Modulation

Rapacuronium's interaction with muscarinic receptors is not a simple competitive antagonism. It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the acetylcholine binding site. This allosteric binding influences the affinity and efficacy of the endogenous ligand, acetylcholine.

M2 Receptor Signaling and Antagonism by Rapacuronium

In the airways, pre-synaptic M2 autoreceptors inhibit further release of acetylcholine from parasympathetic nerves. Blockade of these receptors by rapacuronium leads to an increased release of acetylcholine, which then acts on post-synaptic M3 receptors on airway smooth muscle, causing bronchoconstriction. This is considered a primary mechanism for the bronchospasm observed with rapacuronium.

Signaling Pathway Diagram:

Caption: M2 receptor-mediated inhibition of ACh release and its blockade by rapacuronium.

M3 Receptor Signaling and Positive Allosteric Modulation by Rapacuronium

At the postsynaptic M3 receptors on airway smooth muscle, rapacuronium exhibits a dichotomous effect. While it acts as a negative allosteric modulator at high concentrations, at lower, clinically relevant concentrations, it can potentiate the action of acetylcholine, leading to an enhanced contractile response. This positive cooperativity at the M3 receptor is another contributing factor to rapacuronium-induced bronchospasm.

Signaling Pathway Diagram:

Caption: Positive allosteric modulation of M3 receptor signaling by rapacuronium.

Conclusion and Implications for Drug Development

The off-target effects of this compound on muscarinic receptors are multifaceted and subtype-specific. Its potent antagonism of M2 autoreceptors, coupled with positive allosteric modulation of M3 receptors at low concentrations, creates a "perfect storm" for inducing bronchospasm. This in-depth analysis underscores the critical importance of comprehensive off-target pharmacological profiling during the preclinical development of new drug candidates. Future development of neuromuscular blocking agents should prioritize compounds with minimal affinity and functional activity at muscarinic receptors to avoid similar adverse effects. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. A mechanism for rapacuronium-induced bronchospasm: M2 muscarinic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapacuronium: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Clinical pharmacology of this compound, a new short-acting neuromuscular blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapacuronium: clinical pharmacology | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Aminosteroid Structure of Rapacuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aminosteroid (B1218566) neuromuscular blocking agent, Rapacuronium (B1238877) Bromide (formerly marketed as Raplon). This document delves into its chemical structure, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization. Notably, this guide also addresses the significant adverse effect of bronchospasm associated with Rapacuronium Bromide, which ultimately led to its withdrawal from the market.

Core Aminosteroid Structure and Chemical Properties

This compound is a synthetic, nondepolarizing neuromuscular blocking agent belonging to the aminosteroid class.[1] Its chemical name is 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl)piperidinium bromide.[2] The core of its structure is a rigid androstane (B1237026) steroid nucleus, a common feature among aminosteroid muscle relaxants like pancuronium (B99182) and rocuronium.[2][3]

Key structural features that distinguish this compound include:

-

Mono-quaternary Ammonium (B1175870) Group: Unlike some other aminosteroids, Rapacuronium possesses a single quaternary ammonium group, which is essential for its binding to the nicotinic acetylcholine (B1216132) receptor.

-

Propenyl Group: An allyl (propenyl) group is attached to the quaternary nitrogen at position 16.

-

Ester Moieties: Acetoxy and propionoxy ester groups are present at positions 3 and 17 of the steroid nucleus, respectively. These ester linkages are susceptible to hydrolysis, leading to the formation of metabolites.[2]

The molecular formula of this compound is C37H61BrN2O4, and its molecular weight is 677.78 g/mol .

Mechanism of Action at the Neuromuscular Junction

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By competing with the endogenous neurotransmitter acetylcholine (ACh), it prevents the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing insights into its potency, pharmacokinetics, and interactions with muscarinic receptors.

Table 1: Potency and Efficacy for Neuromuscular Blockade

| Parameter | Value | Patient Population | Anesthesia | Reference |

| ED50 | ~0.3 mg/kg | Adults (18-64 years) | Opioid/Nitrous Oxide/Oxygen | |

| ~0.3 mg/kg | Geriatric (≥65 years) | Opioid/Nitrous Oxide/Oxygen | ||

| 0.4 mg/kg | Pediatric (1-12 years) | Not specified | ||

| 0.3 mg/kg | Infants (1 month - <1 year) | Not specified | ||

| ED95 | 0.75 ± 0.16 mg/kg | Adults | Nitrous oxide, propofol, and alfentanil |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Healthy Adults | Pediatric (Infants & Children) | Renal Failure | Hepatic Insufficiency | Reference(s) |

| Clearance (CL) | 0.26 - 0.67 L/h/kg | Reduced | Reduced by ~30-32% | Not significantly altered | |

| Volume of Distribution (Vss) | ~0.3 L/kg | Less than adults | 16% less than volunteers | Not specified | |

| Elimination Half-Life (t1/2) | Variable | Not specified | Prolonged for metabolite | Not significantly altered | |

| Protein Binding | 50% - 88% | Not specified | Not specified | Not specified |

Table 3: Muscarinic Receptor Binding Affinity

| Receptor Subtype | IC50 (µM) | Reference |

| M2 | 5.10 ± 1.5 | |

| M3 | 77.9 ± 11 |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize aminosteroid neuromuscular blocking agents like this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for nicotinic and muscarinic acetylcholine receptors.

General Protocol (Competitive Radioligand Binding):

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., M2 or M3 muscarinic receptors).

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]-QNB for muscarinic receptors) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by nonlinear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Neuromuscular Blockade

Objective: To determine the potency (ED50, ED95) and time course of action of this compound in vivo.

General Protocol (Mechanomyography - MMG):

-

Anesthesia: Anesthetize the subject (animal or human volunteer) and maintain a stable level of anesthesia.

-

Nerve Stimulation: Place stimulating electrodes over a peripheral motor nerve, typically the ulnar nerve.

-

Muscle Response Measurement: Attach a force-displacement transducer to the corresponding muscle (e.g., the adductor pollicis muscle of the thumb) to measure the evoked mechanical twitch response.

-

Stimulation Pattern: Apply a supramaximal train-of-four (TOF) stimulation pattern (four electrical stimuli at 2 Hz every 10-15 seconds).

-

Drug Administration: Administer a single bolus dose of this compound intravenously.

-

Data Acquisition: Continuously record the twitch height of the first twitch (T1) of the TOF.

-

Data Analysis: The degree of neuromuscular blockade is expressed as the percentage depression of the T1 twitch height from baseline. Dose-response curves are constructed by plotting the maximum T1 depression against the dose of this compound to determine the ED50 and ED95. The onset time (time to maximum block) and duration of action (time for T1 to recover to a certain percentage of baseline) are also determined from the recordings.

Signaling Pathway of Rapacuronium-Induced Bronchospasm

A significant and life-threatening adverse effect of this compound was bronchospasm. This has been attributed to its differential effects on M2 and M3 muscarinic receptors in the airways.

-

M3 Muscarinic Receptors: Located on airway smooth muscle, their activation by acetylcholine leads to bronchoconstriction.

-

M2 Muscarinic Receptors: Located on presynaptic parasympathetic nerve terminals, they act as autoreceptors, inhibiting further release of acetylcholine.

This compound has a significantly higher affinity for M2 receptors than for M3 receptors. By blocking the inhibitory M2 autoreceptors, Rapacuronium leads to an increased release of acetylcholine into the synaptic cleft. This excess acetylcholine then acts on the M3 receptors on the airway smooth muscle, causing potent bronchoconstriction.

Conclusion

This compound possesses a characteristic aminosteroid structure that confers a rapid onset and short duration of neuromuscular blockade. However, its unique interaction with muscarinic receptor subtypes, particularly its potent blockade of inhibitory M2 autoreceptors in the airways, leads to a significant risk of severe bronchospasm. This in-depth analysis of its structure, pharmacology, and associated adverse effects underscores the critical importance of thorough preclinical and clinical evaluation of receptor selectivity for all new drug candidates. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development, particularly those working on neuromuscular blocking agents and other compounds targeting the cholinergic system.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapacuronium augments acetylcholine-induced bronchoconstriction via positive allosteric interactions at the M3 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the In Vitro Pharmacological Profile of Rapacuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapacuronium (B1238877) bromide, also known as Org 9487, is a non-depolarizing neuromuscular blocking agent (NMBA) with a rapid onset and short duration of action.[1][2] Developed as a potential alternative to succinylcholine (B1214915) for rapid sequence intubation, its clinical use was ultimately curtailed due to a significant incidence of bronchospasm.[2][3] This guide provides a comprehensive overview of the in vitro pharmacological profile of Rapacuronium Bromide, focusing on its interactions with its primary target, the nicotinic acetylcholine (B1216132) receptor (nAChR), as well as its off-target effects on muscarinic acetylcholine receptors (mAChRs), which are responsible for its adverse respiratory effects. This document is intended to serve as a technical resource for researchers and drug development professionals engaged in the study of neuromuscular blocking agents and their receptor interactions.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, detailing its potency and binding affinity at both muscarinic and nicotinic acetylcholine receptors.

Table 1: Muscarinic Acetylcholine Receptor (mAChR) Interactions

| Receptor Subtype | Assay Type | Parameter | Value (µM) | Species/Tissue | Reference |

| M2 | Radioligand Binding ([3H]QNB displacement) | IC50 | 5.10 ± 1.5 | - | [3] |

| M3 | Radioligand Binding ([3H]QNB displacement) | IC50 | 77.9 ± 11 | - | |

| M1 | Radioligand Binding ([3H]NMS & [3H]ACh) | pKA | - | - | |

| M2 | Radioligand Binding ([3H]NMS & [3H]ACh) | pKA | ~2.6 | - | |

| M3 | Radioligand Binding ([3H]NMS & [3H]ACh) | pKA | ~17.8 | - | |

| M4 | Radioligand Binding ([3H]NMS & [3H]ACh) | pKA | - | - | |

| M5 | Radioligand Binding ([3H]NMS & [3H]ACh) | pKA | - | - | |

| M2 | Functional Assay ([35S]GTPγS binding) | EC50 | 28 | - | |

| M3 | Functional Assay ([35S]GTPγS binding) | EC50 | 76 | - |

pKA values were derived from equilibrium dissociation constants and provide a measure of binding affinity.

Table 2: Neuromuscular Blocking Potency (In Vivo & Ex Vivo Data)

| Parameter | Value | Species/Condition | Reference |

| ED90 | 5953 ± 199 µg/kg | Rat | |

| ED90 | 187 ± 16 µg/kg | Guinea Pig | |

| ED50 | 0.32 mg/kg (95% CI: 0.15-0.61) | Neonates | |

| ED50 | 0.28 mg/kg (95% CI: 0.11-0.61) | Infants | |

| ED50 | 0.39 mg/kg (95% CI: 0.17-0.85) | Children |

While these values are from in vivo and ex vivo studies, they provide a relevant measure of the compound's neuromuscular blocking potency.

Signaling Pathways and Mechanisms of Action

Primary Mechanism of Action: Neuromuscular Blockade

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction. By competing with the endogenous neurotransmitter, acetylcholine (ACh), Rapacuronium prevents the depolarization of the postsynaptic membrane, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation.

Adverse Effect Mechanism: Bronchospasm

The bronchospasm associated with Rapacuronium is attributed to its antagonist activity at M2 muscarinic receptors. In the airways, presynaptic M2 receptors function as autoreceptors on parasympathetic nerves, inhibiting further release of acetylcholine. By blocking these M2 receptors, Rapacuronium disinhibits acetylcholine release, leading to an accumulation of acetylcholine in the synapse. This excess acetylcholine then acts on postsynaptic M3 muscarinic receptors on airway smooth muscle, causing contraction and bronchoconstriction.

Experimental Protocols

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from studies investigating the binding affinities of neuromuscular blocking agents for M2 and M3 muscarinic receptors.

Objective: To determine the inhibitory concentration (IC50) of this compound at specific muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells expressing the target muscarinic receptor subtype (e.g., M2 or M3).

-

Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB).

-

This compound stock solution.

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Scintillation fluid and counter.

-

96-well microplates.

-

Filtration apparatus.

Procedure:

-

Plate Setup: In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

-

Incubation:

-

Total Binding: Add assay buffer, [3H]QNB (at a concentration near its Kd), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, [3H]QNB, the non-specific binding control, and the membrane preparation.

-

Competition Binding: Add assay buffer, [3H]QNB, varying concentrations of this compound, and the membrane preparation.

-

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Functional Assessment of Neuromuscular Blockade: Isolated Phrenic Nerve-Hemidiaphragm Preparation

This ex vivo method is a classic preparation for studying the effects of neuromuscular blocking agents on synaptic transmission.

Objective: To evaluate the potency and time course of neuromuscular blockade induced by this compound.

Materials:

-

Rodent (e.g., rat or guinea pig) phrenic nerve-hemidiaphragm tissue.

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Stimulating electrodes for the phrenic nerve.

-

Force transducer to measure muscle contraction.

-

Data acquisition system.

-

This compound stock solution.

Procedure:

-

Preparation Dissection: Carefully dissect the phrenic nerve and a section of the hemidiaphragm from a euthanized rodent.

-